molecular formula C28H26N2O B4629283 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine

Cat. No.: B4629283
M. Wt: 406.5 g/mol
InChI Key: SKOHVROIEGRJEO-UHFFFAOYSA-N
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine is a useful research compound. Its molecular formula is C28H26N2O and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.204513457 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Synthesis and Electrochromic Properties

Research by Hsiao and Hsueh (2015) delves into the electrochemical synthesis and electrochromic properties of new conjugated polycarbazoles, including compounds related to N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine. The study illustrates the preparation of carbazole end-capped monomers, showcasing their high redox-activity and strong color changes upon electro-oxidation, which can be modulated by potential. These properties suggest applications in smart windows and displays due to their remarkable electrochromic behavior (Hsiao & Hsueh, 2015).

Novel Photoreaction of Arylamines

Ho and Ho (2002) reported a novel photochemical transformation of N-alkyl(p-methoxyphenyl)arylamines, which could be relevant to the chemical structure of interest. This study highlights a unique photoreaction pathway assisted by protic acids, leading to trihydrocarbazol-3-ones. Such reactions are crucial for synthesizing complex organic molecules with potential applications in medicinal chemistry and material sciences (Ho & Ho, 2002).

Synthesis and Bioactivity of Carbazole Derivatives

Srinivasulu et al. (2007) explored the synthesis and bioactivity of 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-[2-(2-methoxyphenoxy)ethyl]-1,3,2λ5-oxazaphosphole 2-oxides, sulfides, and selenides, showcasing the chemical versatility and bioactivity potential of carbazole derivatives. These compounds displayed moderate antifungal and antibacterial activities, suggesting their utility in developing new pharmaceuticals or agrochemicals (Srinivasulu et al., 2007).

Aggregation-Induced Emission and Electroluminescence

Chan et al. (2014) investigated carbazole and triphenylamine-substituted ethenes, noting their aggregation-induced emission and mechanochromism. These materials are highly emissive in the aggregated state, with applications in electroluminescent devices and sensors due to their high solid-state fluorescence quantum yields and thermal stability (Chan et al., 2014).

Fluorescent and Thermoresponsive Copolymers

Lessard, Ling, and Maríc (2012) synthesized fluorescent, thermoresponsive oligo(ethylene glycol) methacrylate/9-(4-vinylbenzyl)-9H-carbazole copolymers with multiple lower critical solution temperatures (LCSTs). These materials exhibit tunable LCSTs and potential applications in drug delivery systems and responsive coatings, highlighting the importance of carbazole derivatives in smart material design (Lessard, Ling, & Maríc, 2012).

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-methoxy-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O/c1-3-30-26-12-8-7-11-23(26)24-17-20(13-15-27(24)30)19-29-25-18-22(14-16-28(25)31-2)21-9-5-4-6-10-21/h4-18,29H,3,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOHVROIEGRJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3=C(C=CC(=C3)C4=CC=CC=C4)OC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-methoxy-3-biphenylamine
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